
Potassium naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium naphthalene-2-sulfonate is an organic compound with the molecular formula C10H7KO3S. It is a potassium salt of naphthalene-2-sulfonic acid and is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Potassium naphthalene-2-sulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures to form naphthalene-2-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous reactors and advanced purification techniques are often employed to achieve efficient production.
化学反応の分析
Types of Reactions: Potassium naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often used under acidic conditions.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学的研究の応用
Potassium naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: It serves as a surfactant and dispersing agent in biological assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: It is used in the production of dyes, pigments, and as a dispersing agent in the formulation of various industrial products.
作用機序
The mechanism by which potassium naphthalene-2-sulfonate exerts its effects is primarily through its ability to act as a surfactant and dispersing agent. It interacts with various molecular targets, including proteins and cell membranes, to enhance solubility and stability of compounds in aqueous solutions. The sulfonate group provides hydrophilicity, while the naphthalene moiety offers hydrophobic interactions, making it an effective amphiphilic molecule.
類似化合物との比較
Sodium naphthalene-2-sulfonate: Similar in structure but with sodium as the counterion.
Naphthalene-1-sulfonic acid: Differing in the position of the sulfonate group.
Naphthalene-2,3-disulfonic acid: Contains two sulfonate groups, offering different chemical properties.
Uniqueness: Potassium naphthalene-2-sulfonate is unique due to its specific counterion (potassium) which can influence its solubility and reactivity compared to its sodium counterpart. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various applications.
特性
CAS番号 |
21409-32-5 |
|---|---|
分子式 |
C10H8KO3S |
分子量 |
247.33 g/mol |
IUPAC名 |
potassium;naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
InChIキー |
JBKMJOHAJIZUHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[K] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
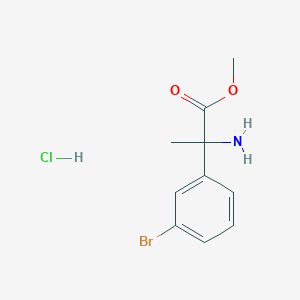
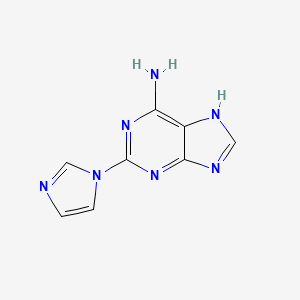

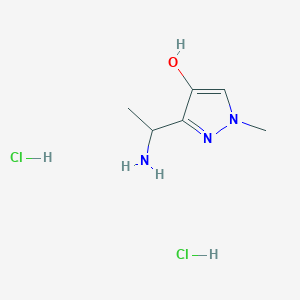
![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
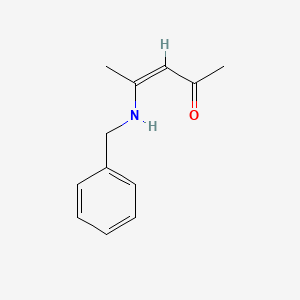
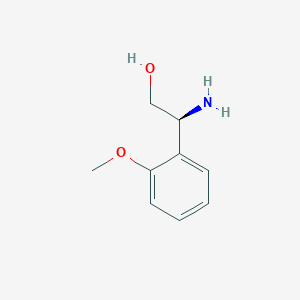


amino}acetic acid](/img/structure/B3252134.png)

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
